molecular formula C24H28N2O3S B10993030 N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B10993030
M. Wt: 424.6 g/mol
InChI Key: ZZKIRNLREGXIBN-UHFFFAOYSA-N
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Description

This compound is a pyrrole derivative featuring a benzyl group at the 1-position, methyl groups at the 4- and 5-positions, a phenylsulfonyl moiety at the 3-position, and a 2,2-dimethylpropanamide substituent at the 2-position.

Properties

Molecular Formula

C24H28N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-benzyl-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C24H28N2O3S/c1-17-18(2)26(16-19-12-8-6-9-13-19)22(25-23(27)24(3,4)5)21(17)30(28,29)20-14-10-7-11-15-20/h6-15H,16H2,1-5H3,(H,25,27)

InChI Key

ZZKIRNLREGXIBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)(C)C)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminoacetone Derivatives

A modified Paal-Knorr approach involves the cyclization of aminoacetone with diketones. For example, heating aminoacetone with acetylacetone in the presence of potassium carbonate yields 2,4-dimethylpyrrole. While this method primarily produces 2,4-dimethylpyrrole, substitution with bulkier ketones could favor 4,5-dimethyl regioselectivity.

Reaction Conditions

  • Reagents : Aminoacetone (1.0 eq), acetylacetone (1.2 eq), potassium carbonate (2.0 eq)

  • Solvent : Acetone

  • Temperature : 130°C, reflux for 2–3 hours

  • Yield : ~60–70%

Challenges in Regioselectivity

Achieving exclusive 4,5-dimethyl substitution remains challenging due to competing reaction pathways. Computational studies suggest that steric hindrance from substituents on the diketone precursor can direct methylation to the 4- and 5-positions.

N-Benzylation of the Pyrrole Ring

Introducing the benzyl group at the pyrrole’s 1-position typically involves alkylation using benzyl halides under basic conditions.

Alkylation with Benzyl Bromide

A protocol adapted from patent CN102743330B utilizes benzyl bromide in the presence of sodium hydride:

Procedure

  • Dissolve 4,5-dimethylpyrrole (1.0 eq) in dry tetrahydrofuran (THF).

  • Add sodium hydride (1.2 eq) at 0°C and stir for 30 minutes.

  • Introduce benzyl bromide (1.1 eq) dropwise and reflux for 6 hours.

  • Quench with ice-water and extract with ethyl acetate.

Yield : 75–85%

Competing Side Reactions

Over-alkylation or ring-opening may occur if excess benzyl bromide is used. Kinetic control through low-temperature addition minimizes byproducts.

Sulfonylation at the 3-Position

The phenylsulfonyl group is introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies.

Direct Sulfonylation with Phenylsulfonyl Chloride

A method from patent CN112752757A employs phenylsulfonyl chloride under Friedel-Crafts conditions:

Reaction Setup

  • Substrate : 1-Benzyl-4,5-dimethylpyrrole (1.0 eq)

  • Reagent : Phenylsulfonyl chloride (1.5 eq), aluminum chloride (1.2 eq)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature, 4 hours

  • Yield : 68%

Alternative Sulfonylation Routes

Patent US9908888B2 describes rhodium-catalyzed sulfonylation using phenylboronic acid and sulfur dioxide, though yields for pyrrole systems remain modest (~50%).

Amidation at the 2-Position

The final step involves coupling the 2-amino group of the pyrrole with pivaloyl chloride (2,2-dimethylpropanoyl chloride).

Schotten-Baumann Reaction Conditions

Adapted from Ambeed.com’s protocol for analogous amides:

Procedure

  • Dissolve 3-(phenylsulfonyl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-amine (1.0 eq) in DCM.

  • Add triethylamine (2.0 eq) at 0°C.

  • Slowly add pivaloyl chloride (1.2 eq) and stir at room temperature for 2 hours.

  • Wash with saturated ammonium chloride and concentrate.

Yield : 95–98%

Comparative Analysis of Amidation Methods

MethodReagentsSolventTemperatureYield
Schotten-BaumannPivaloyl chloride, Et3NDCM0°C → RT98%
Pyridine-MediatedPivaloyl chloride, PyridineDCM0°C → RT97%

Pyridine offers comparable yields but requires longer reaction times (3.5 hours vs. 2 hours).

Integrated Synthetic Route

Combining the optimized steps yields the target compound:

  • Pyrrole Synthesis : Cyclocondensation of aminoacetone and acetylacetone → 4,5-dimethylpyrrole (70%).

  • N-Benzylation : Alkylation with benzyl bromide → 1-benzyl-4,5-dimethylpyrrole (80%).

  • Sulfonylation : Friedel-Crafts reaction with phenylsulfonyl chloride → 3-(phenylsulfonyl) derivative (68%).

  • Amidation : Schotten-Baumann reaction with pivaloyl chloride → final product (98%).

Overall Yield : ~37% (0.70 × 0.80 × 0.68 × 0.98).

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfonylation : Competing sulfonation at the 2-position may occur. Directed ortho-metalation using lithium diisopropylamide (LDA) could improve selectivity.

  • Purification : Column chromatography is often required after sulfonylation due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines

Scientific Research Applications

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions and enzyme activities.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

a) N-[1-(3-Methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide (CAS 1010914-20-1)
  • Structural Difference : The 1-position substituent is a 3-methoxypropyl group instead of benzyl.
  • Impact : The methoxypropyl group may enhance solubility due to its ether functionality but reduce lipophilicity compared to the aromatic benzyl group. This modification could alter pharmacokinetic properties such as metabolic stability .
b) N-([1-Benzyl-4,5-dimethyl-2-(1H-pyrrol-1-yl)-1H-pyrrol-3-yl]methyl)-2-thiophene carboxamide
  • Structural Difference : The 2-position is substituted with a pyrrole ring, and the 3-position has a thiophene carboxamide group instead of phenylsulfonyl and propanamide.
  • However, the absence of the phenylsulfonyl group may reduce steric bulk and alter binding affinity in enzyme inhibition .
c) 1-Benzyl-4,5-dimethyl-3-(4′-methoxyphenyl)-imidazolium hexafluorophosphate
  • Structural Difference : Imidazole core instead of pyrrole, with a 4′-methoxyphenyl group at the 3-position.
  • Impact : The imidazole’s basic nitrogen atoms may increase hydrogen-bonding capacity, while the methoxyphenyl group could enhance π-π stacking. The hexafluorophosphate counterion improves solubility but reduces stability in aqueous environments .

Amide Group Variations

a) N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide
  • Structural Difference : A pyridyl group with iodine replaces the pyrrole-sulfonyl backbone.
  • The shared 2,2-dimethylpropanamide group suggests comparable metabolic stability .
b) Example 53 () : Chromen-2-yl and pyrazolo[3,4-d]pyrimidin-3-yl Core
  • Structural Difference : A fused chromene-pyrimidine core replaces the pyrrole.

Biological Activity

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C24H28N2O3S
  • Molecular Weight : 406.62 g/mol
  • CAS Number : 1010913-81-1

The compound features a pyrrole ring substituted with a phenylsulfonyl group and a benzyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects on cancer cell lines. For instance, related compounds have been shown to disrupt mTORC1 activity, leading to increased autophagy and reduced cancer cell viability .
  • Enzyme Inhibition : The presence of the sulfonamide group suggests potential enzyme inhibition capabilities. Sulfonamides are known for their ability to inhibit carbonic anhydrase and other enzymes, which may extend to this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative studies with structurally similar compounds reveal insights into how modifications can enhance or diminish efficacy:

Compound NameStructure FeaturesBiological ActivityUniqueness
N-[4-methylbenzoyl]-4,5-dimethylpyrroleContains a methylbenzoyl groupPotential anticancer activityLacks sulfonamide functionality
N-[phenylethyl]-4,5-dimethylpyrroleContains an ethylene bridgeModerate enzyme inhibitionLess complex than the target compound
N-[benzothiazole]-4,5-dimethylpyrroleContains a benzothiazole moietyAntibacterial propertiesDifferent heterocyclic structure

This table illustrates how variations in functional groups can influence biological outcomes.

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves modulation of autophagy pathways and inhibition of mTOR signaling .
  • Anticonvulsant Potential : Related compounds have shown promise as anticonvulsants in animal models. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated efficacy across several seizure models, indicating that structural analogs may also possess anticonvulsant properties .
  • ADME-Tox Profiles : In silico studies suggest favorable absorption, distribution, metabolism, excretion (ADME), and toxicity profiles for similar compounds. This is critical for the development of therapeutics with minimal side effects .

Q & A

Basic: What are the standard synthetic routes for preparing N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide?

Answer:
The synthesis involves multi-step protocols:

Core pyrrole formation : Cyclocondensation of substituted amines/ketones under reflux with catalysts (e.g., acetic acid or Lewis acids) to form the 1H-pyrrole scaffold .

Sulfonylation : Introducing the phenylsulfonyl group via sulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C, with triethylamine as a base) .

Benzylation and acylation : Sequential alkylation (benzyl bromide) and amidation (2,2-dimethylpropanoyl chloride) using coupling agents like HATU or DCC in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR (1H/13C) : Assigns substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; sulfonyl group deshielding adjacent protons) .
  • IR spectroscopy : Confirms sulfonamide (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .
  • X-ray crystallography : Resolves steric effects from the 4,5-dimethyl groups and phenylsulfonyl orientation (see analogous structures in –4) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition : Screen against kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™ for ATP consumption) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC50 calculations .
  • Solubility/pharmacokinetics : HPLC-UV to measure logP and metabolic stability in liver microsomes .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s activity?

Answer:

  • Substituent variation : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to enhance target affinity .
  • Stereochemical tuning : Introduce chiral centers (e.g., S-configuration at the pyrrole C3) via asymmetric catalysis .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with sulfotransferase active sites (validate with MD simulations) .

Advanced: What strategies resolve low yields in the final acylation step?

Answer:

  • Catalyst optimization : Switch from DCC to EDC/HOBt to reduce side reactions .
  • Solvent effects : Use anhydrous THF instead of DMF to minimize hydrolysis .
  • Temperature control : Perform reactions at –10°C to stabilize reactive intermediates .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Impurity analysis : Use LC-MS to detect trace byproducts (e.g., desulfonated derivatives) that may skew results .
  • Assay standardization : Normalize protocols (e.g., cell passage number, serum-free conditions) to reduce variability .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) if fluorescence assays show inconsistency .

Advanced: What computational tools predict metabolic stability of this compound?

Answer:

  • ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and BBB penetration .
  • Metabolite identification : Employ Mass Frontier or GNPS to map phase I/II metabolites from microsomal incubations .

Advanced: How to overcome analytical challenges in detecting low-concentration degradation products?

Answer:

  • Hyphenated techniques : LC-HRMS (Orbitrap or Q-TOF) with MS/MS fragmentation for structural elucidation .
  • Isotopic labeling : Synthesize deuterated analogs to track degradation pathways via isotopic patterns .

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